molecular formula C24H39O5- B1258474 1beta-Hydroxydeoxycholate

1beta-Hydroxydeoxycholate

Cat. No.: B1258474
M. Wt: 407.6 g/mol
InChI Key: DAKYVYUAVGJDRK-FPUZENINSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1beta-hydroxydeoxycholate is a cholanic acid anion, that is the conjugate base of 1beta-hydroxydeoxycholic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3.

Scientific Research Applications

Metabolic Pathways and Cytochrome P450 Involvement

1β-Hydroxydeoxycholate plays a significant role in bile acid metabolism, particularly involving the cytochrome P450 enzyme CYP3A4. Bodin, Lindbom, and Diczfalusy (2005) discovered that CYP3A4 converts deoxycholic acid into 1β-hydroxydeoxycholic acid. This conversion is a part of a novel metabolic pathway and indicates the significance of CYP3A4 in maintaining bile acid homeostasis, especially in pathological conditions such as cholestasis (Bodin, K., Lindbom, U., & Diczfalusy, U., 2005).

Transcriptional Regulation

1β-Hydroxydeoxycholate may be involved in the transcriptional regulation of various proteins. The study by Ferro et al. (2000) explored the effect of simvastatin on monocyte expression of proinflammatory cytokines in patients with hypercholesterolemia. Although not directly related to 1β-Hydroxydeoxycholate, this research offers insights into the complex interactions of metabolic pathways and inflammatory responses (Ferro, D., Parrotto, S., Basili, S., Alessandri, C., & Violi, F., 2000).

Potential in Drug Formulation

Research into the formulation and evaluation of drug delivery systems also touches upon compounds structurally related to 1β-Hydroxydeoxycholate. For instance, the study by McNeel et al. (2015) on sodium deoxycholate hydrogels highlights the potential of such compounds in modifying drug release and nanotemplating, which could be relevant for 1β-Hydroxydeoxycholate in pharmaceutical applications (McNeel, K. E., Das, S., Siraj, N., Negulescu, I., & Warner, I., 2015).

Relevance in Disease Pathogenesis

Exploring the roles of similar compounds in disease pathogenesis can provide insights into potential applications of 1β-Hydroxydeoxycholate. Dinarello (1996) discussed the biologic basis of interleukin-1 in disease, offering a perspective on how related biochemical pathways might be involved in various health conditions (Dinarello, C., 1996).

Properties

Molecular Formula

C24H39O5-

Molecular Weight

407.6 g/mol

IUPAC Name

(4R)-4-[(1R,3S,5R,8S,9S,10S,12S,13R,14S,17R)-1,3,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14-,15+,16+,17-,18+,19+,20-,21+,23+,24-/m1/s1

InChI Key

DAKYVYUAVGJDRK-FPUZENINSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)O)C

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1beta-Hydroxydeoxycholate
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1beta-Hydroxydeoxycholate
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1beta-Hydroxydeoxycholate
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1beta-Hydroxydeoxycholate
Reactant of Route 5
1beta-Hydroxydeoxycholate
Reactant of Route 6
1beta-Hydroxydeoxycholate

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